Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-
Brand Name: Vulcanchem
CAS No.: 950691-39-1
VCID: VC3406225
InChI: InChI=1S/C15H19BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h6-7,9-11,17-18H,1-5,8H2
SMILES: B(C1=CC2=C(O1)C=CC(=C2)CC3CCCCC3)(O)O
Molecular Formula: C15H19BO3
Molecular Weight: 258.12 g/mol

Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-

CAS No.: 950691-39-1

Cat. No.: VC3406225

Molecular Formula: C15H19BO3

Molecular Weight: 258.12 g/mol

* For research use only. Not for human or veterinary use.

Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- - 950691-39-1

Specification

CAS No. 950691-39-1
Molecular Formula C15H19BO3
Molecular Weight 258.12 g/mol
IUPAC Name [5-(cyclohexylmethyl)-1-benzofuran-2-yl]boronic acid
Standard InChI InChI=1S/C15H19BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h6-7,9-11,17-18H,1-5,8H2
Standard InChI Key NUUMBGKGBBKYKL-UHFFFAOYSA-N
SMILES B(C1=CC2=C(O1)C=CC(=C2)CC3CCCCC3)(O)O
Canonical SMILES B(C1=CC2=C(O1)C=CC(=C2)CC3CCCCC3)(O)O

Introduction

Structural Identification and Physical Properties

Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- is characterized by specific identifying parameters that define its molecular composition and structure. The compound contains a benzofuran core with a boronic acid group at the 2-position and a cyclohexylmethyl substituent at the 5-position.

Identification Parameters

The compound is uniquely identified through various chemical identifiers as presented in Table 1:

ParameterValue
Common NameBoronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-
CAS Number950691-39-1
Molecular FormulaC₁₅H₁₉BO₃
Molecular Weight258.12 g/mol
SMILESB(c1cc2cc(ccc2o1)CC3CCCCC3)(O)O
InChIInChI=1S/C15H19BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h6-7,9-11,17-18H,1-5,8H2
InChIKeyNUUMBGKGBBKYKL-UHFFFAOYSA-N

Table 1: Chemical identifiers for Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-

Physical and Chemical Properties

The physical and chemical properties of Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- provide insight into its behavior under various conditions and its potential applications. These properties are summarized in Table 2:

PropertyValue
Physical StateSolid (presumed based on similar compounds)
Flash Point218.2±26.5 °C
Boiling Point437.1±37.0 °C at 760 mmHg
Melting PointNot available
Density1.2±0.1 g/cm³
Vapor Pressure0.0±1.1 mmHg at 25°C
Polarizability29.2±0.5 10⁻²⁴cm³
SolubilityLimited data available; likely soluble in organic solvents such as DMSO, ethanol

Table 2: Physical and chemical properties of Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-

Structural Characteristics

Molecular Architecture

The molecule consists of three key structural components that define its chemical behavior:

  • A benzofuran heterocyclic core - consisting of a benzene ring fused with a furan ring, creating an aromatic system

  • A boronic acid group (B(OH)₂) at the 2-position of the benzofuran

  • A cyclohexylmethyl substituent at the 5-position of the benzofuran

The boronic acid functional group is of particular interest as it contains a trivalent boron atom with a vacant p-orbital, making it electron deficient and giving it Lewis acidic character. This feature is critical for many of the compound's applications, particularly in synthetic chemistry and potential biological interactions .

Structural Conformation

The benzofuran core provides a planar aromatic system, while the cyclohexylmethyl group introduces conformational flexibility. The cyclohexyl ring typically adopts a chair conformation, with the methylene linker providing rotational freedom. The boronic acid group at the 2-position of the benzofuran is expected to be nearly coplanar with the benzofuran system, as observed in similar arylboronic acids .

In solid-state, boronic acids tend to form hydrogen-bonded dimeric structures or more complex supramolecular assemblies through intermolecular hydrogen bonding between the hydroxyl groups of the boronic acid moieties .

Chemical Reactivity

Boronic Acid Reactivity

The boronic acid functionality imparts specific reactivity patterns that are characteristic of organoboronic compounds:

  • Lewis Acid Behavior: The boron atom possesses a vacant p-orbital, making it electron-deficient and capable of accepting electron pairs from Lewis bases .

  • Diol Complexation: Boronic acids readily form cyclic esters with 1,2- and 1,3-diols, a property that has been exploited in sensors for carbohydrates and other diol-containing compounds .

  • Nucleophilic Addition: The carbon-boron bond can undergo nucleophilic addition reactions, making boronic acids valuable synthetic intermediates.

  • Oxidative Susceptibility: The B-C bond is susceptible to oxidative cleavage due to the significant difference between B-O and B-C bond energies (approximately 125 kcal/mol vs. 83 kcal/mol) .

Benzofuran Reactivity

  • Electrophilic Aromatic Substitution: The benzofuran ring can undergo electrophilic substitution reactions, although the 2-position is already occupied by the boronic acid group in this compound.

  • Photoactivity: Benzofurans are known to exhibit photochemical activity, which can lead to various photoinduced transformations.

  • Ring-Opening Reactions: Under certain conditions, the furan ring of benzofuran can undergo ring-opening reactions, particularly in acidic environments.

Applications and Research Significance

Synthetic Chemistry Applications

Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- serves as a valuable synthetic intermediate in various chemical transformations:

  • Suzuki-Miyaura Cross-Coupling: The boronic acid functionality enables palladium-catalyzed cross-coupling reactions with aryl halides, providing access to complex molecules containing the benzofuran scaffold .

  • Chan-Lam Coupling: This copper-catalyzed coupling allows for the formation of C-N, C-O, and C-S bonds using the boronic acid as a coupling partner.

  • Building Block for Complex Molecules: The compound can serve as a building block for the synthesis of natural products, pharmaceuticals, or materials containing the benzofuran motif.

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